molecular formula C21H21NO B291857 2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide

2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No. B291857
M. Wt: 303.4 g/mol
InChI Key: KZWSATVBVACEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide, also known as NPT-440, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide has been studied for its potential applications in medicinal chemistry, particularly as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. It has also been studied for its potential use in material science, particularly as a building block in the synthesis of organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is not fully understood. However, studies have shown that it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. It may also inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in the development of cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide has anti-inflammatory and analgesic effects, which may be due to its inhibition of COX-2 activity. It may also have anti-cancer effects, which may be due to its inhibition of HDAC activity. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound, which makes it easy to handle and store. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for the study of 2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, particularly cancer and neurodegenerative diseases. Another direction is to study its potential use in material science, particularly in the development of organic semiconductors. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its effects in different experimental settings.

Synthesis Methods

2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide can be synthesized using different methods. One of the most common methods is the reaction of 1-naphthylamine with 4-isopropylbenzoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound. Other methods include the use of palladium-catalyzed cross-coupling reactions and the Suzuki-Miyaura reaction.

properties

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

2-naphthalen-1-yl-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C21H21NO/c1-15(2)16-10-12-19(13-11-16)22-21(23)14-18-8-5-7-17-6-3-4-9-20(17)18/h3-13,15H,14H2,1-2H3,(H,22,23)

InChI Key

KZWSATVBVACEML-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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